Product packaging for Benzo[c]phenanthren-2-ol(Cat. No.:CAS No. 22717-94-8)

Benzo[c]phenanthren-2-ol

Cat. No.: B1203068
CAS No.: 22717-94-8
M. Wt: 244.3 g/mol
InChI Key: WCFYKAAKPJSBFZ-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-2-ol (C~18~H~12~O) is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant research interest due to its role as a metabolic intermediate of carcinogenic PAHs . PAHs like benzo[c]phenanthrene are environmental contaminants found in sources such as fossil fuel exhaust and are classified by the IARC as possibly carcinogenic to humans (Group 2B) . This compound is primarily used in biochemical research to investigate the mechanisms of PAH-induced carcinogenesis. Studies on related PAH diol epoxide intermediates show they can form bulky DNA adducts with purine bases, such as N6-dA and N2-dG, which are critical events in the mutagenic process . The specific stereochemistry of these intermediates, including those derived from benzo[c]phenanthrene, leads to distinct structural conformations in damaged DNA, such as intercalated structures, which can disrupt helical integrity and inhibit DNA replication . Research into these adducts provides vital insights into cellular repair mechanisms, mutagenic outcomes like transversion mutations, and the overall metabolic activation pathways of procarcinogens. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B1203068 Benzo[c]phenanthren-2-ol CAS No. 22717-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[c]phenanthren-2-ol
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InChI

InChI=1S/C18H12O/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYKAAKPJSBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177251
Record name Benzo(c)phenanthren-2-ol
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22717-94-8
Record name 2-Hydroxybenzo[c]phenanthrene
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Record name Benzo[c]phenanthren-2-ol
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Record name [Arg6]2-hydroxybenzo(c)phenanthrene
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Advanced Analytical Techniques for Comprehensive Characterization and Detection of Benzo C Phenanthren 2 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like Benzo[c]phenanthren-2-ol. These methods provide critical information regarding the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise structure of this compound can be elucidated.

The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the polycyclic system. The proton of the hydroxyl group would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As experimental data for the unsubstituted compound is not readily available, these are representative values and may vary from experimental results.)

Show/Hide NMR Data

Spectrum TypeAtomPredicted Chemical Shift (ppm)
¹H NMRAromatic Protons7.5 - 9.0
Hydroxyl Proton5.0 - 6.0 (variable)
¹³C NMRC-2 (bearing OH)~155
Aromatic CH110 - 130
Quaternary Aromatic C125 - 140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy would confirm the presence of the key hydroxyl (-OH) and aromatic (C=C and C-H) groups.

The spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. Additionally, sharp peaks corresponding to aromatic C-H stretching are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration would also be present, typically in the range of 1040-1300 cm⁻¹.

Table 2: Characteristic Infrared Absorption Ranges for this compound

Show/Hide IR Data

BondFunctional GroupCharacteristic Absorption Range (cm⁻¹)Appearance
O–HHydroxyl (Phenol)3200 - 3600Broad, Strong
C–HAromatic3000 - 3100Sharp, Medium
C=CAromatic1450 - 1600Multiple, Sharp, Variable
C–OPhenol (B47542)1040 - 1300Strong

Chromatographic Separation and Quantification Methods

Chromatographic techniques are central to the separation and quantification of this compound from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

HPLC is a powerful tool for the analysis of hydroxylated PAHs like this compound. japanlinkcenter.org When coupled with fluorescence detection (FLD), HPLC provides high sensitivity and selectivity, as many PAHs and their derivatives are naturally fluorescent. thermofisher.comresearchgate.net The selection of appropriate excitation and emission wavelengths is critical for optimizing the detection of the target analyte and minimizing interference from other compounds in the sample. academie-sciences.fr

Reversed-phase HPLC, utilizing stationary phases such as C18, is commonly employed for the separation of these compounds. semanticscholar.orgencyclopedia.pub Gradient elution, where the mobile phase composition is varied during the analysis, is often necessary to achieve adequate separation of complex mixtures of PAHs and their metabolites. fda.gov The choice of mobile phase solvents, typically mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727), is optimized to resolve the analytes of interest. semanticscholar.orgfda.gov

Key HPLC-FLD Parameters for PAH Analysis:

ParameterTypical Conditions
Column C18 (Octadecyl silica) semanticscholar.orgencyclopedia.pub
Mobile Phase Gradient of water and acetonitrile/methanol fda.gov
Flow Rate 0.5 - 1.5 mL/min
Detection Fluorescence Detector (FLD) with optimized excitation and emission wavelengths academie-sciences.fr
Injection Volume 5 - 20 µL

This table presents typical parameters and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Species

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another cornerstone for the analysis of hydroxylated PAHs. researchgate.netmdpi.com Due to the low volatility of compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability. gcms.czresearchgate.net This typically involves converting the hydroxyl group to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. researchgate.net

The separation in GC is achieved using a capillary column, often with a non-polar or semi-polar stationary phase like 5% phenyl-methylpolysiloxane. frontiersin.orgshimadzu.com The temperature program of the GC oven is carefully controlled to separate the analytes based on their boiling points and interactions with the stationary phase. frontiersin.org

GC-MS provides both qualitative and quantitative information. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. mdpi.com

Typical GC-MS Conditions for Hydroxylated PAH Analysis:

ParameterTypical Conditions
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness frontiersin.org
Carrier Gas Helium at a constant flow rate frontiersin.org
Injector Splitless mode frontiersin.org
Oven Program Temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 310°C) frontiersin.org
Derivatization Often required (e.g., silylation) to increase volatility researchgate.net
Detector Mass Spectrometer (MS), often operated in SIM mode for targeted analysis mdpi.com

This table presents a general overview of GC-MS conditions; specific parameters will vary based on the exact methodology.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is often present at low concentrations in complex matrices such as environmental samples (e.g., soil, water) and biological fluids (e.g., urine, plasma). gcms.czjapanlinkcenter.orgbioline.org.br The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. sigmaaldrich.com

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PAHs and their metabolites from liquid samples. sigmaaldrich.comnorlab.comscirp.org The process involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest. scpscience.com Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. scpscience.com Common sorbents for PAH extraction include C18-bonded silica (B1680970) and polymeric materials. academie-sciences.frchemie-brunschwig.ch

Dispersive solid-phase extraction (dSPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, offers a faster alternative to traditional cartridge-based SPE. nih.govakademisains.gov.my In dSPE, the sorbent is added directly to the sample extract, and the mixture is vortexed or shaken. nih.govresearchgate.net After centrifugation, the cleaned supernatant is collected for analysis. nih.gov This method is particularly effective for removing matrix components like lipids and pigments from complex samples. researchgate.netd-nb.info

Common Sorbents Used in SPE and dSPE for PAH Analysis:

SorbentApplication
C18 (Octadecyl) Retention of non-polar compounds like PAHs from aqueous matrices. academie-sciences.frchemie-brunschwig.ch
Polymeric Sorbents (e.g., HLB) Broad-spectrum retention of polar and non-polar compounds. norlab.com
Florisil Used in dSPE for the removal of polar interferences. researchgate.net
PSA (Primary Secondary Amine) Removal of organic acids, fatty acids, and sugars. researchgate.netresearchgate.net

This table lists common sorbents and their general applications in PAH analysis.

In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease analysis time, and handle smaller sample volumes. researchgate.net These micro-scale strategies are particularly advantageous in bioanalytical applications where sample volume may be limited. researchgate.net

Examples of micro-scale sample preparation techniques include:

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is packed into a syringe. mdpi.com

Fabric Phase Sorptive Extraction (FPSE): Utilizes a flexible fabric substrate coated with a sorbent, offering a large surface area for efficient extraction. mdpi.com

Dispersive Micro-Solid Phase Extraction (D-µ-SPE): A miniaturized version of dSPE that uses a very small amount of sorbent. akademisains.gov.my

These innovative techniques offer high enrichment factors and are often more environmentally friendly than traditional methods. researchgate.netmdpi.com

Fluorescence Spectroscopy and Advanced Data Analysis for Monitoring and Quantification

Fluorescence spectroscopy is an inherently sensitive technique for the detection of fluorescent compounds like this compound. researchgate.netnih.gov The fluorescence properties of a molecule, including its excitation and emission spectra and fluorescence intensity, can be influenced by its chemical environment, such as the solvent and pH. nih.govscielo.br

For quantitative analysis, a calibration curve is typically constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. scielo.br However, in complex mixtures, the fluorescence spectra of different compounds can overlap, making direct quantification challenging.

To overcome this, advanced data analysis techniques like parallel factor analysis (PARAFAC) can be coupled with excitation-emission matrix (EEM) fluorescence spectroscopy. nih.gov EEM spectroscopy involves collecting a series of emission spectra at multiple excitation wavelengths, generating a three-dimensional data matrix. nih.gov PARAFAC can then be used to mathematically deconvolve the overlapping spectral signals and identify and quantify individual fluorescent components within the mixture. nih.gov This approach has shown promise for monitoring the biodegradation of PAHs and the formation of their metabolites without the need for extensive sample cleanup and chromatographic separation. nih.gov

Excitation-Emission Matrix (EEM) Fluorescent Spectroscopy Paired with Parallel Factor Analysis (PARAFAC)

Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful analytical tool that provides a comprehensive "fingerprint" of fluorescent compounds within a sample. researchgate.nethoriba.com This technique involves recording a series of fluorescence emission spectra over a range of excitation wavelengths, resulting in a three-dimensional data matrix of excitation, emission, and intensity. pjoes.comrsc.org For complex mixtures containing multiple fluorescent species, such as environmental samples, the resulting EEMs can be difficult to interpret due to overlapping spectral signals. researchgate.net

To deconvolve these complex datasets, EEM is often paired with Parallel Factor Analysis (PARAFAC), a sophisticated chemometric model. pjoes.comnih.gov PARAFAC decomposes the three-way EEM data array into the individual fluorescence signatures and relative concentrations of the underlying chemical components, known as fluorophores. pjoes.comuwm.eduleidenuniv.nl This approach has proven effective for identifying and quantifying various polycyclic aromatic hydrocarbons (PAHs) and their metabolites in diverse and complex media without the need for extensive sample separation. nih.govnih.gov

This compound, as a derivative of the PAH benzo[c]phenanthrene (B127203), possesses an aromatic structure that confers intrinsic fluorescence properties, making it a suitable target for analysis by EEM-PARAFAC. nih.govingentaconnect.com While specific EEM-PARAFAC studies focusing solely on this compound are not extensively documented, research on related benzo[c]phenanthrene derivatives provides insight into its expected photophysical behavior. These compounds exhibit strong fluorescence in the blue region of the visible spectrum. ingentaconnect.combenthamdirect.com A notable characteristic of these derivatives is their unusually large Stokes shift—the difference between the maxima of the absorption and emission spectra. ingentaconnect.combenthamdirect.com This large separation between excitation and emission wavelengths is a key feature that can be exploited by EEM-PARAFAC to distinguish the compound from other fluorophores in a mixture. ingentaconnect.combenthamdirect.comresearchgate.net

The table below summarizes the reported photophysical properties of synthesized benzo[c]phenanthrene derivatives, which serve as a proxy for the spectral characteristics that would be targeted in an EEM-PARAFAC analysis.

Table 1: Photophysical Properties of Benzo[c]phenanthrene Derivatives

Property Wavelength/Value Reference
UV Absorption Maximum (λmax) 281-285 nm ingentaconnect.combenthamdirect.comresearchgate.net
Fluorescence Emission Maximum 410-422 nm ingentaconnect.combenthamdirect.comresearchgate.net

Development and Validation of Analytical Methods for Detection in Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples is critical for assessing human exposure to its parent compound, benzo[c]phenanthrene. nih.gov To this end, highly sensitive and selective analytical methods have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a primary technique. nih.govsciex.com

Methods for detecting monohydroxylated PAH metabolites (OH-PAHs), including hydroxylated isomers of benzo[c]phenanthrene, have been specifically developed for biological matrices such as human urine. nih.govresearchgate.net A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.goviarc.fr

Sample Preparation: For biological samples like urine, where metabolites are often present as conjugates, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is employed to release the free OH-PAH. nih.govresearchgate.net This is followed by a cleanup and concentration step, commonly solid-phase extraction (SPE), to isolate the analytes from matrix interferences. nih.govacademie-sciences.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the technique of choice for its high sensitivity and specificity. nih.govnih.gov

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate the deprotonated molecular ion [M-H]⁻ of the OH-PAH. nih.gov

Fragmentation and Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. For OH-PAHs, a characteristic fragmentation pathway has been identified involving the loss of 28 Da (corresponding to carbon monoxide, CO) from the [M-H]⁻ precursor ion. nih.gov This specific transition can be monitored using Selected Reaction Monitoring (SRM), where the mass spectrometer is set to detect only ions that undergo this precise mass loss. nih.gov This allows for the tentative identification and sensitive quantification of target OH-PAH isomers, including this compound, even at trace levels in complex biological samples. nih.gov

The validation of these methods ensures their reliability. Key performance characteristics are summarized in the table below.

Table 2: Performance Characteristics of an LC-MS/MS Method for OH-PAH Detection

Parameter Finding Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Selected Reaction Monitoring (SRM) nih.gov
Matrix Human Urine nih.gov
Linearity Excellent over 3-4 orders of magnitude nih.gov
Limits of Detection (LOD) Approximately 0.1–5 pg on-column for a suite of OH-PAHs nih.gov

In addition to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs. ufba.brshimadzu.com While less polar parent PAHs are readily analyzed by GC-MS, the analysis of more polar OH-PAHs often requires a derivatization step to convert the hydroxyl group into a less polar, more volatile silyl (B83357) ether. researchgate.net Validated GC-MS methods have been established for a wide range of PAHs in various sample types. ufba.brtdi-bi.comnih.gov

Metabolic Pathways and Biochemical Transformations of Benzo C Phenanthren 2 Ol

Enzymatic Biotransformation of Benzo[c]phenanthrene (B127203) and its Hydroxylated Derivatives

The biotransformation of Benzo[c]phenanthrene (B[c]Ph) is a critical area of study due to the potential for its metabolites to exhibit carcinogenic properties. biosynth.com This process is primarily mediated by a series of enzymatic reactions that convert the parent hydrocarbon into various hydroxylated derivatives and other metabolites.

Role of Cytochrome P450 (P450) Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) in Oxidation

The initial and rate-limiting step in the metabolism of B[c]Ph is its oxidation, a reaction catalyzed by the Cytochrome P450 (P450) superfamily of enzymes. acs.orgicm.edu.pl Several P450 isoforms are involved in this process, with CYP1A1, CYP1A2, and CYP1B1 playing significant roles. tandfonline.comnih.govacs.org

Studies have demonstrated that these enzymes exhibit different catalytic activities and regioselectivity in the metabolism of B[c]Ph. tandfonline.com For instance, human CYP1A1 and CYP1A2 have been shown to oxidize B[c]Ph at both the 5,6-position (K-region) and the 3,4-position with similar efficiency. nih.gov In contrast, other P450 isoforms preferentially oxidize the K-region. nih.gov

Human CYP1B1 is also effective in metabolizing B[c]Ph and has been implicated in the activation of various procarcinogens. nih.govoup.comresearchgate.net Research indicates that in human liver microsomes, the formation of B[c]Ph dihydrodiols is primarily mediated by CYP1A2, with CYP1B1 also contributing significantly. nih.govacs.org The complementary activities of human CYP1A1 and CYP1B1 are crucial; CYP1A1 is mainly responsible for forming the proximate carcinogenic metabolite, B[c]Ph-3,4-dihydrodiol, while CYP1B1 predominantly catalyzes its further oxidation to the ultimate carcinogenic fjord-region diol epoxide. tandfonline.com

The table below summarizes the roles of key P450 enzymes in B[c]Ph metabolism.

EnzymeSpeciesKey Role in B[c]Ph MetabolismFinding
CYP1A1 Human, RatOxidation at 3,4- and 5,6-positions; Formation of B[c]Ph-3,4-dihydrodiol. tandfonline.comnih.govMajor isoform in the formation of the proximate B[c]Ph 3,4-dihydrodiol metabolite. tandfonline.com
CYP1A2 Human, RatOxidation at 3,4- and 5,6-positions. nih.govPrimarily mediates B[c]Ph-dihydrodiol formation in human liver. nih.govacs.org
CYP1B1 HumanOxidation of B[c]Ph and its dihydrodiol derivatives. tandfonline.comnih.govoup.comPredominantly catalyzes the oxidation of B[c]Ph-3,4-dihydrodiol to the ultimate carcinogen. tandfonline.com

Formation of Dihydrodiol Metabolites (e.g., Benzo[c]phenanthrene-3,4-dihydrodiol)

A key step in the metabolic activation of B[c]Ph is the formation of dihydrodiol metabolites. The bioactivation process involves the initial P450-mediated formation of an epoxide, such as the 3,4-epoxide, which is then hydrolyzed by epoxide hydrolase to yield the corresponding trans-dihydrodiol. acs.org

The proximate carcinogenic metabolite of B[c]Ph is trans-B[c]Ph-3,4-dihydrodiol. acs.org However, the formation of this specific dihydrodiol can be a minor pathway in some species. For example, in rats, the metabolism of B[c]Ph predominantly yields the K-region 5,6-dihydrodiol, with only a small percentage being converted to the 3,4-dihydrodiol. acs.orgnih.gov In contrast, human liver microsomes show a preference for generating B[c]Ph-3,4-dihydrodiol. nih.govacs.org This species-specific difference in metabolic pathways may explain the observation that B[c]Ph is a weak carcinogen in rodents, while its diol epoxides are highly carcinogenic. nih.govacs.org

The further metabolism of B[c]Ph-3,4-dihydrodiol by P450 enzymes leads to the formation of the highly reactive and ultimate carcinogenic metabolite, the B[c]Ph-3,4-diol-1,2-epoxide. tandfonline.comnih.gov

Stereoselective Nature of Metabolic Transformations

The metabolic transformations of B[c]Ph are highly stereoselective, meaning that specific stereoisomers of the metabolites are preferentially formed. nih.gov This stereoselectivity is evident in the formation of B[c]Ph trans-3,4-dihydrodiol. Chiral stationary-phase HPLC and circular dichroism spectral analyses have been used to determine the enantiomeric composition of this metabolite. nih.govoup.comoup.com

Research has shown that the enantiomeric composition of the trans-3,4-dihydrodiol metabolite varies depending on the specific P450 enzymes involved, which can be influenced by pretreatment with different inducers. oup.comoup.com For instance, liver microsomes from rats treated with 3-methylcholanthrene (B14862) (a potent inducer of CYP1A1) produce the (-)-3R,4R-enantiomer of B[c]Ph-3,4-dihydrodiol almost exclusively. nih.govoup.comoup.com Human CYP1A1 and rat CYP1A1 and CYP1A2 also predominantly form the (-)-B[c]Ph-3R,4R-dihydrodiol. nih.gov In contrast, human CYP1A2 produces both the (-)-3R,4R- and (+)-3S,4S-dihydrodiol enantiomers. nih.gov

This stereoselectivity is critical because the biological activity, including the carcinogenicity, of the metabolites can be highly dependent on their specific stereochemistry. nih.gov The activation of B[c]Ph to its ultimate carcinogenic fjord-region diol epoxide proceeds with similar stereoselectivity in both rats and humans, via the (-)-3R,4R-dihydrodiol to the potent (-)-anti-B[c]PhDE. nih.gov

Enzyme Inhibition and Induction Studies on Benzo[c]phenanthrene Metabolism

The metabolism of B[c]Ph can be significantly altered by enzyme inhibition and induction. Induction of P450 enzymes, particularly CYP1A1, by exposure to other polycyclic aromatic hydrocarbons or xenobiotics can enhance the metabolism of B[c]Ph. acs.orginchem.org For example, topical application of B[c]Ph to mouse skin has been shown to induce CYP1A1. capes.gov.br

Studies using selective inhibitors for different P450 isoforms have helped to elucidate the specific roles of these enzymes in B[c]Ph metabolism. nih.govacs.org For instance, the use of inhibitors has confirmed that CYP1A2 is a key enzyme in the formation of B[c]Ph dihydrodiols in human liver microsomes. nih.govacs.org

However, the relationship between enzyme induction and the ultimate biological effect is complex. While induction of P450s can increase the rate of B[c]Ph metabolism, it does not always lead to increased DNA binding of its reactive metabolites. acs.org It is hypothesized that high levels of P4501A1 might lead to rapid oxidation and detoxification of B[c]Ph, destroying potential DNA-binding metabolites before they can reach their target. acs.org

Interaction Mechanisms with Biomolecular Targets

The toxic and carcinogenic effects of B[c]Ph are mediated through the interaction of its reactive metabolites with critical cellular macromolecules, most notably nucleic acids.

Adduct Formation with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The ultimate carcinogenic metabolites of B[c]Ph, the diol epoxides, are electrophilic compounds that can covalently bind to nucleophilic sites on DNA and RNA, forming adducts. biosynth.comnih.govresearchgate.net These adducts can disrupt the normal structure and function of nucleic acids, leading to mutations and potentially initiating the process of carcinogenesis. researchgate.net

The primary sites of adduct formation on DNA are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). researchgate.net The (+)- and (-)-anti-BPhDE isomers, which are diol epoxide metabolites of B[c]Ph, readily react with the N6 position of adenine (B156593) to form bulky adducts. nih.gov The formation of these adducts has been studied in various systems, including in vitro reactions with native and denatured DNA, as well as in cellular systems. oup.com

The structure of the DNA adducts and their conformation within the DNA helix can influence their biological consequences, such as their recognition and repair by cellular machinery and their effects on DNA replication and transcription. nih.gov For example, B[c]Ph-derived DNA adducts can partially block the progression of human RNA polymerase II during transcription. nih.gov

Recent studies have also highlighted that RNA is susceptible to damage from reactive species and that bulky adducts can form on RNA as well. ki.se While much of the focus has been on DNA adducts, the formation of RNA adducts and their potential biological implications is an emerging area of research.

The table below details the interaction of B[c]Ph metabolites with biomolecular targets.

MetaboliteBiomolecular TargetType of InteractionConsequence
Benzo[c]phenanthrene diol epoxidesDNA (deoxyadenosine and deoxyguanosine)Covalent bond formation (adducts) at exocyclic amino groups. researchgate.netDisruption of DNA structure, potential for mutations, and carcinogenesis. researchgate.net
Benzo[c]phenanthrene diol epoxidesRNACovalent bond formation (adducts). ki.sePotential disruption of RNA function; biological consequences are an area of ongoing research. ki.se

Molecular Modeling of Benzo[c]phenanthrene-DNA Adduct Conformations

The formation of covalent adducts between metabolites of benzo[c]phenanthrene and DNA is a critical event in its mechanism of carcinogenicity. Molecular modeling studies have been instrumental in understanding the three-dimensional structures of these adducts and how stereochemistry influences their conformation.

Benzo[c]phenanthrene is a non-planar polycyclic aromatic hydrocarbon (PAH) with a fjord region. nih.gov Its diol epoxide metabolites, particularly the enantiomeric anti-diol epoxides, are highly reactive towards DNA. nih.gov These metabolites can form covalent bonds with DNA bases, primarily with adenine residues. vulcanchem.comaacrjournals.org The stereochemistry of the diol epoxide plays a significant role in determining the conformation of the resulting DNA adduct. nih.gov

Extensive conformational investigations have been carried out on the R and S stereoisomeric adducts formed from the reaction of enantiomeric anti-diol epoxides of benzo[c]phenanthrene with deoxyadenosine. nih.gov These studies, employing molecular mechanics and systematic grid searches, have revealed that the different absolute configurations of the substituents around the chiral carbon atoms lead to remarkably different adduct conformations. nih.gov The R and S isomers tend to produce near mirror-image low-energy structures. nih.gov

These conformational differences, dictated by steric effects, are not merely theoretical constructs. nih.gov High-resolution NMR studies on similarly modified DNA double helices have experimentally confirmed that the stereoisomer pairs adopt opposite orientations. nih.gov This difference in orientation within the DNA helix is likely to have profound effects on the interactions of the damaged DNA with enzymes involved in DNA replication and repair, ultimately influencing the biological activities of the adducts. nih.gov For instance, the syn- and anti-diastereomers of the benzo[c]phenanthrene diol epoxide (B[c]PhDE) form distinct adducts; the anti-B[c]PhDE adduct, for example, adopts a trans configuration and intercalates into the DNA, causing helical distortions. vulcanchem.com Such structural perturbations can impede the function of DNA polymerases, leading to replication errors. vulcanchem.com

Biochemical Pathways Modulated by Benzo[c]phenanthrene Metabolites

The metabolic activation of benzo[c]phenanthrene produces reactive intermediates that can modulate various biochemical pathways, a key aspect of its toxicity. researchgate.net The metabolism of PAHs like benzo[c]phenanthrene generally involves cytochrome P450 (CYP) enzymes, which transform them into phenols, diols, and diol epoxides. researchgate.netoup.com

The diol epoxide metabolites of benzo[c]phenanthrene are particularly noteworthy for their ability to form stable DNA adducts. vulcanchem.com This covalent binding to DNA can disrupt normal cellular processes like DNA replication and repair. vulcanchem.com For example, DNA polymerase β shows reduced efficiency when it encounters a template adducted with a benzo[c]phenanthrene diol epoxide, which can lead to mutations such as G→T transversions. vulcanchem.com

Furthermore, the presence of these adducts can trigger cellular responses mediated by mismatch repair (MMR) proteins like MutSα and MutSβ. vulcanchem.com In MMR-proficient cells, the recognition of these adducts can lead to the initiation of apoptosis, or programmed cell death. vulcanchem.com However, in cells with defective MMR systems, the adducts may persist, leading to increased mutagenesis and cell survival, a pathway linked to the development of tumors. vulcanchem.com

Hydroxylated metabolites of benzo[c]phenanthrene, such as those with four rings, have also been shown to possess strong estrogenic and antiestrogenic activities, indicating their potential to interact with the human estrogen receptor and disrupt endocrine functions. mdpi.com

Comparison of Benzo[c]phenanthren-2-ol Metabolism with Parent PAH Compounds and Other Hydroxylated PAHs

The metabolism of this compound is part of the broader metabolic pathways of its parent compound, benzo[c]phenanthrene, and shares similarities and differences with other polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated derivatives.

While benzo[c]phenanthrene itself is considered a weak carcinogen in rodents, its diol epoxide metabolites are among the most potent carcinogenic PAH metabolites known. nih.gov A critical factor in the carcinogenicity of benzo[c]phenanthrene is the metabolic pathway that leads to the formation of these reactive diol epoxides. europa.eu In rodents, the metabolism of benzo[c]phenanthrene predominantly yields benzo[c]phenanthrene-5,6-dihydrodiol, with only a minor amount of benzo[c]phenanthrene-3,4-dihydrodiol, the precursor to the highly carcinogenic diol epoxide. nih.gov This metabolic preference may explain the weak carcinogenicity of the parent compound in these animals. nih.gov In contrast, human liver microsomes metabolize benzo[c]phenanthrene primarily to the benzo[c]phenanthrene-3,4-dihydrodiol, suggesting a higher potential for the formation of the ultimate carcinogen in humans. nih.gov

The metabolism of other PAHs, such as benzo[a]pyrene, also proceeds through the formation of diol epoxides. oup.com However, the specific enzymes involved and the resulting stereochemistry of the adducts can differ, leading to variations in carcinogenic potency. For instance, fjord region diol epoxides, like those from benzo[c]phenanthrene, are generally more tumorigenic than the bay region diol epoxides of compounds like benzo[a]pyrene. aacrjournals.org This difference in tumorigenicity may be partly due to the fact that DNA adducts formed by benzo[c]phenanthrene diol epoxides are poorly repaired by the nucleotide excision repair system in human cells, unlike those from benzo[a]pyrene. aacrjournals.org

Compared to other hydroxylated PAHs, such as those derived from phenanthrene (B1679779) or pyrene (B120774), the significance of this compound lies in its role as an intermediate in the complex metabolic activation of a potent carcinogen. While simpler hydroxylated PAHs are often used as biomarkers of exposure, the metabolic profile of benzo[c]phenanthrene, including the formation of specific hydroxylated and diol epoxide metabolites, provides more detailed information about the potential for toxic effects. sci-hub.stnih.gov

Development of Biomarkers for Environmental Exposure Based on Metabolite Profiling

The detection of PAH metabolites in biological samples is a cornerstone of human biomonitoring for assessing exposure to these environmental contaminants. sci-hub.stnih.gov Metabolite profiling, a metabolomics approach, offers a powerful tool for identifying biomarkers that can indicate not only exposure but also the biological consequences of that exposure. acs.org

Urinary monohydroxy-PAHs (OH-PAHs) are widely used as biomarkers for recent PAH exposure due to their non-invasive collection and the fact that they are excretory products. nih.govjst.go.jp For instance, 1-hydroxypyrene (B14473) is a commonly measured metabolite of pyrene. nih.govmdpi.com The analysis of a range of OH-PAHs, including metabolites of naphthalene (B1677914), fluorene, and phenanthrene, can provide a more comprehensive picture of exposure to PAH mixtures. jst.go.jp

In the context of benzo[c]phenanthrene, the development of biomarkers is more complex than for less potent PAHs. While the parent compound or its simple hydroxylated metabolites could indicate exposure, the profile of specific metabolites, including diol epoxides and their corresponding DNA adducts, offers a more direct measure of the biologically effective dose and potential risk. mdpi.com The identification of specific benzo[c]phenanthrene metabolites in human samples can provide insights into individual metabolic activation pathways and susceptibility. nih.gov

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for the sensitive and specific detection of a wide array of PAH metabolites in complex biological matrices like urine and blood. acs.orgmdpi.com Furthermore, researchers are exploring other biological matrices, such as hair, for assessing long-term exposure to PAHs and their metabolites. lih.lu The use of PAH-hemoglobin adducts is also being investigated as a biomarker for longer-term exposure, as these adducts have a longer half-life than urinary metabolites. rsc.orgrsc.org

By correlating metabolite profiles with exposure levels and health outcomes, researchers aim to develop robust biomarker models that can be used for risk assessment and to better understand the mechanisms of PAH-induced toxicity. sci-hub.stacs.org

Environmental Distribution, Transport, and Degradation of Benzo C Phenanthren 2 Ol

Sources and Occurrence of Benzo[c]phenanthrene (B127203) and its Derivatives in the Environment

Polycyclic aromatic hydrocarbons are ubiquitous, originating from both human activities and natural processes. nih.gov They are found in the air, water, and soil, often in complex mixtures rather than as single compounds. epa.gov

The primary sources of Benzo[c]phenanthrene and other PAHs are anthropogenic, stemming from the incomplete combustion or pyrolysis of organic materials. nih.govmst.dk These processes are widespread across industrial, commercial, and residential activities.

Key anthropogenic sources include:

Industrial Processes: Facilities involved in coal gasification, coke production, coal-tar distillation, and aluminum production are significant emitters of PAHs. nih.goviarc.fr The processing of crude oil, petroleum, and natural gas also releases these compounds. mst.dk

Energy Production: Coal- and gas-fired power plants are major contributors. nih.gov

Transportation: Exhaust fumes from motor vehicles are a pervasive source of PAHs in urban and rural environments. epa.govmst.dk

Heating and Waste Incineration: Residential heating using wood, coal, or oil, as well as the incineration of municipal and industrial waste, release complex PAH mixtures into the atmosphere. nih.govmst.dk One study identified Benzo[c]phenanthrene as a specific product found in the smoke from wood pyrolysis. nih.gov

Other Sources: Tobacco smoke is a known source of PAHs. epa.govwikipedia.org Activities like paving and roofing with coal-tar pitch also contribute to environmental PAH levels. iarc.fr

Source CategorySpecific ExamplesAssociated PAHs
Industrial Coal Gasification, Coke Production, Aluminum Production iarc.frBenzo[c]phenanthrene and other PAHs
Energy Coal-fired power plants nih.govBenzo[c]phenanthrene and other PAHs
Transportation Vehicle exhaust epa.govBenzo[c]phenanthrene and other PAHs
Residential Wood stoves, refuse burning nih.govmst.dkBenzo[c]phenanthrene and other PAHs
Products Coal tar, asphalt, tobacco smoke epa.govmst.dkBenzo[c]phenanthrene and other PAHs

While anthropogenic activities are the dominant source, Benzo[c]phenanthrene and other PAHs also occur naturally. They are inherent components of fossil fuels like coal and crude oil, formed over geological timescales through the carbonization of organic matter. mst.dkwikipedia.org

Natural sources that release PAHs into the environment include:

Geological Processes: Volcanic eruptions can release significant quantities of PAHs into the atmosphere. nih.govresearchgate.net

Natural Fires: Naturally occurring forest and brush fires are a major source of pyrogenic PAHs. nih.gov

Geochemical Formations: PAHs are found in terrestrial and aquatic plants, as well as in soils and bottom sediments as part of natural biogeochemical cycles. nih.gov

Environmental Fate and Transport Mechanisms

The fate and transport of Benzo[c]phenanthrene are governed by its physicochemical properties, which are characteristic of higher molecular weight PAHs. These properties include low water solubility and low volatility, leading to a strong association with particulate matter. iarc.fr

Due to their hydrophobic nature, Benzo[c]phenanthrene and similar PAHs with four or more aromatic rings have a strong tendency to adsorb to solid surfaces. iarc.fr In the atmosphere, they are predominantly found bound to suspended particulate matter, especially fine particles (PM₂.₅). mdpi.comnih.gov This association is a critical factor in their environmental behavior.

In Air: It is estimated that for high molecular weight PAHs like Benzo[a]pyrene, as much as 90% can be found in the particle phase, with only a small fraction existing in the gas phase. mdpi.com This partitioning is dependent on ambient temperature. mdpi.com

In Soil and Sediment: In soil and aquatic environments, PAHs partition from the water column and become bound to soil organic matter and sediments. iarc.frepa.gov This process reduces their bioavailability but also increases their persistence. nih.gov The partitioning between interstitial water and sediment particles can increase over time as the compounds become more tightly bound, a process known as aging. epa.gov

Sorption to Microplastics: Recent research has highlighted that microplastics in aquatic environments can also act as a sorbent for PAHs, including phenanthrene (B1679779) and Benzo[a]pyrene, potentially altering their transport and bioavailability. frontiersin.org

The persistence of PAHs in the environment is a significant concern. When bound to soil and sediment, they are shielded from microbial degradation and photodegradation, leading to long environmental half-lives that can range from several months to several years. mst.dkiarc.fr

Bioaccumulation is the process by which a chemical concentrates in an organism from all sources of exposure (water, food, air). The potential for bioaccumulation is often related to a compound's octanol-water partition coefficient (Kow), with more hydrophobic compounds generally showing higher potential. However, the process is complex and influenced by the organism's ability to metabolize the compound.

Persistence: The degradation of PAHs in soil can be very slow. One study found that after 244 days, only a small percentage of phenanthrene and Benzo[a]pyrene added to soil as part of crude oil was mineralized. nih.gov The study also noted that aged PAH residues were not bioavailable to degrading microorganisms. nih.gov

Bioaccumulation: While data specific to Benzo[c]phenanthrene is limited, studies on similar PAHs provide insight. For phenanthrene, bioconcentration factors (BCFs), which measure uptake from water, have been reported in various aquatic species. epa.govoup.com However, many organisms, particularly vertebrates like fish, can metabolize PAHs, which limits their bioaccumulation and prevents biomagnification up the food chain. nih.govresearchgate.net Benzo[c]phenanthren-2-ol is itself a product of such metabolic processes. ebi.ac.uk

CompoundOrganismBioaccumulation MetricFindingReference
PhenanthreneFish and InvertebratesBCFThe majority of BCF and BAF values are below regulatory thresholds for being "very bioaccumulative". oup.com
PhenanthreneDaphnia magnalog BCFA log BCF of 2.51 was reported. epa.gov
PhenanthreneMytilus galloprovincialis (Mussel)BAFBioaccumulation Factors (BAFs) were calculated to be between 441 and 701. researchgate.net
PAHsFishMetabolismFish have a high capacity to metabolize and excrete PAHs, which generally prevents a positive correlation between body concentration and hydrophobicity (Kow). nih.gov

The strong association of Benzo[c]phenanthrene with particulate matter facilitates its long-range atmospheric transport. mdpi.comresearchgate.net This allows PAHs emitted in one region to be transported across continents and oceans, reaching remote areas like the Arctic. researchgate.netnih.govacs.org

Transport: Global chemical transport models have been used to simulate the long-range movement of PAHs like phenanthrene and Benzo[a]pyrene. acs.org These models show that despite having atmospheric lifetimes of less than a day, these compounds can reach high-latitude regions far from their primary sources. acs.org

Deposition: PAHs are removed from the atmosphere and deposited onto land and water surfaces through two main processes:

Dry Deposition: The settling of particles out of the atmosphere. For high molecular weight PAHs that are predominantly particle-bound, this is often the dominant deposition pathway. mdpi.com

Wet Deposition: The removal of particles and gases from the atmosphere by precipitation (rain or snow). mdpi.comvtei.cz

Studies in Europe have shown that for Benzo[a]pyrene, dry deposition can be the primary removal mechanism, with wet deposition contributing a much smaller fraction to the total deposition flux. mdpi.com

Biodegradation and Abiotic Transformation Processes of this compound

The environmental persistence of this compound, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene, is determined by various transformation processes. These include breakdown by microbial populations and abiotic degradation through chemical reactions in the environment.

Microbial Degradation Pathways of PAHs and Hydroxylated Metabolites

The microbial degradation of polycyclic aromatic hydrocarbons is a critical process for their removal from contaminated environments. This breakdown is typically initiated by an oxidative attack on the aromatic ring system. researchgate.netasm.org For the parent compound, benzo[c]phenanthrene, and other PAHs, the initial and often rate-limiting step in aerobic bacterial degradation is the introduction of hydroxyl groups. asm.orgfrontiersin.org This reaction is catalyzed by oxygenase enzymes, such as ring-hydroxylating dioxygenases (RHDs) or cytochrome P450 monooxygenases, which incorporate molecular oxygen into the PAH structure. researchgate.netfrontiersin.org

This initial hydroxylation leads to the formation of cis-dihydrodiol intermediates. researchgate.netgavinpublishers.com These dihydrodiols are then subject to dehydrogenation, which re-aromatizes the ring and produces dihydroxylated metabolites (diols). researchgate.net For instance, studies on phenanthrene, a structural isomer, show that degradation can be initiated at various positions, including 1,2- and 3,4- carbons, leading to different diol intermediates. nih.govoup.com These diols are key intermediates that can be further processed by ring-cleavage enzymes.

The degradation pathways then diverge, primarily through two main routes:

Ortho-cleavage (intradiol): The aromatic ring containing the two hydroxyl groups is cleaved between them.

Meta-cleavage (extradiol): The bond adjacent to one of the hydroxyl groups is broken. researchgate.netnih.gov

These cleavage reactions open the aromatic ring, generating aliphatic carboxylic acids that can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. asm.orggavinpublishers.com

As this compound is already a hydroxylated PAH, its microbial degradation would likely bypass the initial mono- or dioxygenase attack required for its parent compound. Instead, it could serve as a direct substrate for subsequent enzymes in the degradation cascade. The presence of the hydroxyl group makes the aromatic ring more susceptible to further oxidation and cleavage. Fungi, for example, utilize enzymes like laccase and peroxidases that are effective in degrading phenolic compounds. researchgate.netnih.gov Bacterial pathways would likely involve further hydroxylation to form a diol, followed by ring fission. The degradation of benzo[a]pyrene, a five-ring PAH, has been shown to proceed through dioxygenation at multiple positions, yielding various diols that are then channeled into ring-cleavage pathways. pjoes.commdpi.com

Table 1: Key Enzymes and Initial Steps in Bacterial PAH Degradation
Enzyme ClassFunctionInitial ProductExample Substrate (Related to Benzo[c]phenanthrene)Reference
Ring-Hydroxylating Dioxygenases (RHDs)Catalyzes the initial hydroxylation of an aromatic ring.cis-DihydrodiolPhenanthrene, Pyrene (B120774), Benzo[a]anthracene asm.orggavinpublishers.comnih.gov
Cytochrome P450 MonooxygenasesAlternative enzyme for initial ring hydroxylation.Arene Oxide/Phenol (B47542)Indeno[1,2,3-cd]pyrene frontiersin.orgnih.gov
DehydrogenasesRearomatizes the cis-dihydrodiol to a diol.Diol (e.g., Catechol)Naphthalene (B1677914), Phenanthrene researchgate.netnih.gov
Ring-Cleavage DioxygenasesOpens the aromatic ring of diol intermediates.Aliphatic Carboxylic AcidsPhenanthrene-diols researchgate.netnih.gov

Photochemical Degradation of this compound

Photochemical transformation is a primary degradation pathway for PAHs in atmospheric and aquatic environments. iwaponline.com This process, known as photolysis, involves the absorption of light energy (particularly UV radiation) by the PAH molecule, which excites it to a higher energy state. tandfonline.com These excited molecules can then undergo various reactions, including oxidation. tandfonline.com

The presence of a hydroxyl group on the aromatic structure, as in this compound, can influence the rate and products of photodegradation. iwaponline.com Hydroxylated PAHs are often intermediates in the photo-oxidation of parent PAHs and are themselves susceptible to further transformation. researchgate.net The primary mechanism for the degradation of PAHs in water is often indirect photolysis, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen, which are generated by photosensitizers in the water. researchgate.netwho.int

Research indicates that the photodegradation of hydroxylated PAHs often leads to the formation of quinones. researchgate.net These quinones are a result of the oxidation of the phenol moiety. The position of the hydroxyl group can significantly affect the degradation kinetics. iwaponline.com For example, studies on hydroxylated derivatives of anthracene (B1667546) and pyrene showed that the specific structure influenced their photodegradation rates. iwaponline.com While specific half-life data for this compound is not available, the general principles of PAH photolysis suggest it would be transformed under environmental light conditions. The process is influenced by factors such as the medium (water, ice, or adsorbed to particulates), the presence of dissolved organic matter, and the intensity of solar radiation. iwaponline.comnih.govacs.org

Table 2: Factors Influencing Photodegradation of PAHs and their Derivatives
FactorInfluence on DegradationMechanismReference
UV RadiationPrimary driver of photolysis.Excites PAH molecules to a reactive state. tandfonline.comnih.gov
Reactive Oxygen Species (ROS)Mediates indirect photolysis.Hydroxyl radicals (•OH) and other species attack the aromatic ring. researchgate.netwho.int
Hydroxyl (-OH) GroupCan increase susceptibility to oxidation.The phenol group is readily oxidized, often forming quinones. iwaponline.comresearchgate.net
Environmental MatrixAffects reaction rates and pathways.Degradation differs in water, ice, or when adsorbed to soil/aerosol particles. iwaponline.comacs.org

Ozonolysis and Other Chemical Oxidation Processes

In addition to microbial and photochemical pathways, this compound can be degraded through abiotic chemical oxidation. Ozone (O₃), a common atmospheric oxidant, is known to react with PAHs. frontiersin.org Studies on the ozonolysis of the parent compound, benzo[c]phenanthrene, have shown that the reaction leads to the cleavage of aromatic bonds, resulting in the formation of biphenyl (B1667301) compounds. scielo.br Research on the ozonolysis of phenanthrene, a structural analog, demonstrates that the C9=C10 bond is preferentially attacked, yielding 2,2'-biphenyldialdehyde after cleavage and rearrangement. icm.edu.pl This indicates that the fused ring system of benzo[c]phenanthrene is susceptible to oxidative cleavage by ozone.

Other chemical oxidants can also transform hydroxylated PAHs. The phenol group in this compound makes it a target for oxidation reactions that may not be as efficient for the parent PAH. unit.no For example, hydroxylated PAHs can be conveniently converted to their corresponding ortho-quinones using oxidizing agents like stabilized iodoxybenzoic acid (SIBX). unit.no Stronger, less selective oxidants like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) generate highly reactive hydroxyl radicals that can degrade a wide range of organic pollutants, including PAHs. frontiersin.org The presence of the electron-donating hydroxyl group on this compound would likely increase its reactivity towards such electrophilic oxidants compared to the non-substituted benzo[c]phenanthrene.

Theoretical and Computational Chemistry Studies of Benzo C Phenanthren 2 Ol

Electronic Structure and Molecular Geometry Investigations

Theoretical and computational chemistry provides indispensable tools for investigating the fundamental properties of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthren-2-ol. These methods allow for the detailed exploration of molecular characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a primary computational method for studying the ground state properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For PAHs and their derivatives, DFT calculations are routinely used to predict optimized molecular geometries, including bond lengths and angles, as well as electronic properties. thieme-connect.deacs.org

In studies of related aromatic systems like phenanthrene (B1679779), DFT methods such as B3LYP and M06-2X, paired with various basis sets like 6-31G(d), 6-31+G(d), and 6-31G(2df,p), have been successfully employed to optimize structures and study reaction mechanisms. researchgate.net For instance, the B3LYP/6-311++G(3df,3pd) level of theory has been used to obtain the optimized ground state geometry of phenanthrene, confirming its planar structure. researchgate.net These computational approaches are directly applicable to this compound to determine its lowest energy conformation, the planarity of its aromatic core, and the orientation of the hydroxyl group. The choice of functional and basis set is crucial, with hybrid functionals like B3LYP being widely used for predicting geometries of such compounds. researchgate.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for PAH Studies
Method/FunctionalBasis SetApplication ExampleReference
B3LYP6-311++G(d,p)Reaction energetics for phenanthrene formation rsc.org
B3LYP6-31+G(d,p)Ozonolysis of phenanthrene in solution researchgate.net
M06-2X6-31G(2df,p)Ozonolysis of phenanthrene in the gas phase researchgate.net
B3LYP6-31G(d,p)UV-vis spectra calculation of a benzo[cd]triangulene derivative acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating electronic configurations and energy levels. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for more accurate energy calculations than standard DFT, albeit at a higher computational expense. For PAHs, ab initio calculations are valuable for understanding photophysical processes. acs.org

In a study of phenanthrene and its aza-derivatives, ground state structures were optimized using the restricted Hartree-Fock method at the 6-31G(d) level (RHF/6-31G(d)). researchgate.net Furthermore, methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to study the electronic structures of excited states, which is crucial for understanding the photophysics of aromatic molecules. acs.org For this compound, these methods can be used to accurately calculate ionization potentials, electron affinities, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern its electronic behavior and reactivity.

Spectroscopic Property Predictions using Computational Models

Computational models are essential for interpreting and predicting the spectroscopic features of complex molecules. By simulating spectra, researchers can assign experimental peaks to specific electronic or vibrational transitions, providing a deeper understanding of molecular structure and behavior.

The electronic transitions that give rise to UV-Visible absorption are modeled effectively using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net

For a derivative of benzo[cd]triangulene, TD-DFT calculations at the UB3LYP/6-31G(d,p) level were used to simulate the UV-vis spectrum, supporting the experimental observations. acs.org Similarly, the optical properties of newly synthesized benzo[c]phenanthrene (B127203) derivatives have been investigated through UV-visible absorption and photoluminescence spectroscopy, revealing emission in the visible region. scilit.com Computational simulations using TD-DFT would be the standard approach to assign the observed absorption and emission bands of this compound to specific π-π* transitions within its polycyclic aromatic system. The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Table 2: Example of Simulated UV-Vis Data for a PAH Derivative
CompoundComputational MethodCalculated Absorption (nm)Oscillator Strength (f)Reference
Tetraphenyl benzo[cd]trianguleneTD-DFT/UB3LYP/6-31G(d,p)~650~0.15 acs.org
Tetraphenyl benzo[cd]trianguleneTD-DFT/UB3LYP/6-31G(d,p)~480~0.05 acs.org
Tetraphenyl benzo[cd]trianguleneTD-DFT/UB3LYP/6-31G(d,p)~380~0.80 acs.org

Infrared (IR) spectroscopy is a powerful technique for identifying molecular structures, particularly functional groups. chemrxiv.org Theoretical simulations of IR spectra are typically performed by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. chemrxiv.org DFT calculations are widely used for this purpose. chemrxiv.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. chemrxiv.org For phenanthrene, a complete set of force constants and scaled vibrational frequencies were obtained by fitting ab initio Hartree–Fock calculations to experimental IR data. researchgate.net This same methodology can be applied to this compound to predict its IR spectrum. The simulation would yield characteristic frequencies for C-H stretching in the aromatic rings, C-C ring vibrations, and, importantly, the O-H stretching and C-O stretching vibrations associated with the hydroxyl group, aiding in its definitive structural characterization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states, reaction intermediates, and potential energy surfaces that are difficult to access experimentally. researchgate.netrsc.org DFT calculations are frequently used to map out reaction pathways and determine activation energies. researchgate.netspringernature.com

Transition State Analysis for Metabolic Pathways

Theoretical and computational chemistry provides powerful tools to investigate the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene, the parent compound of this compound. Transition state analysis, a cornerstone of computational chemistry, is employed to elucidate the reaction mechanisms, energetics, and stereochemical outcomes of metabolic pathways that convert these inert molecules into reactive, and often carcinogenic, metabolites.

The metabolism of benzo[c]phenanthrene (B[c]PH) is of particular interest because while the parent compound is a weak carcinogen in rodents, its dihydrodiol-epoxide metabolites are among the most potent carcinogenic PAH metabolites identified. nih.gov Experimental studies using human liver and lung microsomes have identified the specific pathways that are prime candidates for theoretical transition state analysis. nih.gov

In humans, unlike in rodents, the primary metabolic route for B[c]PH involves the formation of benzo[c]phenanthrene-3,4-dihydrodiol (B[c]PH-3,4-DH). nih.gov This metabolite is the direct precursor to the highly mutagenic and carcinogenic ultimate carcinogen, B[c]PH-3,4-diol-1,2-epoxide. nih.gov The formation of B[c]PH-3,4-DH is primarily mediated by the cytochrome P450 enzymes P450 1A2 and P450 1B1. nih.gov Further metabolic activation of B[c]PH-3,4-DH by human liver microsomes produces a potent genotoxic agent. nih.gov

Transition state calculations for these pathways would model the interaction of B[c]PH with the active site of P450 enzymes, calculating the energy barriers for the formation of different epoxide intermediates and their subsequent hydrolysis by epoxide hydrolase to form dihydrodiols. Such analyses can explain the regioselectivity and stereospecificity observed experimentally. For instance, studies have shown that the metabolic activation of B[c]PH to diol-epoxides occurs with high stereospecificity in rodent embryo cells. nih.gov The major DNA-binding metabolite is (-)-BcPhDE-2, which has an (R,S)-diol-(S,R)-epoxide absolute configuration, a feature associated with high carcinogenic activity in other PAHs. nih.gov

Computational modeling of the transition states for the epoxidation of the (+)- and (-)-3,4-dihydrodiols of B[c]PH can reveal why the formation of (-)-BcPhDE-2 is the favored pathway, providing molecular-level insight into the carcinogenicity of benzo[c]phenanthrene.

Table 1: Key Metabolites and Enzymes in Benzo[c]phenanthrene Activation

Compound/MetaboliteRoleKey EnzymesFinding
Benzo[c]phenanthrene (B[c]PH)Parent CompoundCytochrome P450 1A2, 1B1A weak carcinogen itself, but metabolically activated to potent carcinogens. nih.gov
B[c]PH-3,4-dihydrodiol (B[c]PH-3,4-DH)Proximate CarcinogenP450 1A2, P450 1B1The predominant dihydrodiol formed in human liver microsomes. nih.gov
B[c]PH-5,6-dihydrodiol (B[c]PH-5,6-DH)Minor Metabolite-Formed to a lesser extent in human liver but is a major metabolite in rodents. nih.gov
(-)-B[c]PH-3,4-diol-1,2-epoxide ((-)-BcPhDE-2)Ultimate CarcinogenP450 enzymesThe major DNA-binding metabolite with high carcinogenic potential. nih.gov

Radical Processes and Isomerization Pathways

The study of radical processes and isomerization pathways is critical for understanding the behavior of this compound and its parent PAH in high-energy environments such as combustion systems and interstellar media. researchgate.netllnl.gov Computational chemistry is essential for mapping the complex potential energy surfaces of these reactions, identifying low-energy pathways that are otherwise inaccessible to experimental observation.

Gas-phase reactions involving the phenanthrenyl radical, a structural component of benzo[c]phenanthrene, provide a model for these processes. researchgate.netresearchgate.net Theoretical studies show that phenanthrene can be formed through barrierless, radical-radical recombination reactions. researchgate.net For instance, the reaction of a methyl radical with a fluorenyl radical can lead to an intermediate that, through a series of isomerization steps including three-membered ring closure and five-membered ring opening, ultimately forms phenanthrene. researchgate.net These pathways are characterized by loose exit transition states and are often in competition with other processes, such as the formation of dibenzofulvene. researchgate.net

Furthermore, hydrogen-atom-assisted isomerization represents another crucial radical-driven pathway. researchgate.net Thermodynamically less stable isomers of a PAH can be converted to more stable structures via low-barrier mechanisms. researchgate.netresearchgate.net These reactions proceed through resonance-stabilized free radical intermediates. researchgate.net The facile synthesis of nih.gov-helicene from the 4-phenanthrenyl radical and vinylacetylene highlights a key mechanistic step: a low-barrier benzannulation that proceeds through such a stabilized radical intermediate. researchgate.net

These computational findings suggest that this compound could undergo similar transformations. The presence of the hydroxyl group may influence the stability of radical intermediates and the energy barriers of isomerization pathways. Theoretical studies can predict how the hydroxyl substituent alters the electron distribution and reactivity, potentially opening unique radical-mediated reaction channels not available to the parent benzo[c]phenanthrene.

Table 2: Computationally Studied Radical Reaction Pathways for PAHs

ProcessDescriptionKey FeaturesRelevance
Radical-Radical Recombination Formation of larger PAHs from smaller radical fragments.Often barrierless in the initial step; proceeds through a series of intermediate structures. researchgate.netExplains PAH growth in high-temperature environments. researchgate.net
Hydrogen-Assisted Isomerization Conversion of a less stable isomer to a more stable one facilitated by a hydrogen atom.Involves low-energy barriers and resonance-stabilized radical intermediates. researchgate.netA significant pathway for PAH transformation in combustion flames. researchgate.net
Unimolecular Decomposition Loss of a hydrogen atom from a radical intermediate to form a stable product.Proceeds via a loose exit transition state. researchgate.netCompetes with isomerization pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for exploring the dynamic nature of molecules like this compound. nih.govmun.ca These simulations provide detailed information about the molecule's conformational flexibility and its non-covalent interactions with its environment, which are critical determinants of its biological activity and physicochemical properties. mun.ca

Conformational analysis is essential because the three-dimensional shape of a molecule dictates its ability to bind to biological receptors, such as enzymes or DNA. mun.ca MD simulations model the atomic motions of the molecule over time by integrating Newton's equations of motion, governed by a force field that describes the potential energy of the system. researchgate.net This allows for the exploration of the conformational space to identify low-energy, stable conformations and the transitions between them. mun.ca Advanced techniques like replica-exchange molecular dynamics can be used to enhance the sampling of this space. mun.ca

MD simulations are also invaluable for studying the intermolecular interactions between this compound and other molecules. nih.gov These interactions, which include van der Waals forces, hydrophobic interactions, and hydrogen bonds, govern how the molecule behaves in a solvent and how it interacts with biological targets. nih.gov For this compound, the hydroxyl group is a key site for forming hydrogen bonds, which can significantly influence its solubility and binding affinity. Simulations can quantify the stability of these interactions and identify the specific residues in a protein's active site that are crucial for binding. nih.gov

Analysis of MD trajectories using methods like root-mean-square fluctuation (RMSF) and principal component analysis (PCA) can reveal the flexibility of different parts of the molecule and identify the most significant collective motions, respectively. nih.gov This provides a detailed "fingerprint" of the molecule's dynamic behavior and its interaction patterns. frontiersin.org

Table 3: Intermolecular Interactions Studied by Molecular Dynamics Simulations

Interaction TypeDescriptionSignificance for this compound
Hydrogen Bonding An attractive interaction between an electronegative atom and a hydrogen atom bonded to another electronegative atom.The hydroxyl group acts as a hydrogen bond donor and acceptor, influencing solubility and specific binding to biological targets. nih.gov
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules.The large polycyclic aromatic structure is hydrophobic, driving the molecule to partition into nonpolar environments like lipid membranes or hydrophobic pockets of proteins. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute significantly to the overall binding affinity and packing of the molecule against a target surface, such as DNA or a protein. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. psu.eduresearchgate.net For this compound and its analogs, QSPR models can provide rapid estimations of properties like aqueous solubility, toxicity, and environmental fate, complementing experimental measurements and guiding further research. psu.edu

The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, contains the information that determines its properties. researchgate.net The process involves three main steps:

Descriptor Calculation: Molecular descriptors, which are numerical values representing different aspects of a molecule's structure, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, atom counts) to more complex 3D and quantum-chemical descriptors. psu.eduresearchgate.net

Model Development: A mathematical model is created that correlates the calculated descriptors with an experimentally measured property for a "training set" of molecules. researchgate.net Common methods include multilinear regression (MLR) and machine learning algorithms like neural networks. psu.edu

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and application to an external "validation set" of compounds not used in model development. researchgate.net

For PAHs and their derivatives, a variety of descriptors have been proven useful. Quantum chemical descriptors derived from semiempirical MO-theory, such as average polarizability, dipole moment, and various energy terms (resonance, exchange, etc.), can capture electronic characteristics. psu.edu Topological indices, like molecular connectivity indices, quantify aspects of molecular size, shape, and branching. psu.edu By developing a robust QSPR model, the properties of new or untested compounds like specific benzo[c]phenanthrene analogs can be predicted simply by calculating their molecular descriptors and applying the model equation.

Table 4: Examples of Molecular Descriptors Used in QSPR for Organic Compounds

Descriptor ClassExample DescriptorsInformation EncodedReference
Quantum-Chemical Average polarizability, Dipole moment, Resonance energy, Exchange energyElectronic distribution, stability, and reactivity. psu.edu
Topological Molecular connectivity indices (first, second, third, fourth-order)Molecular size, branching, and shape based on the 2D graph. psu.edu
Constitutional (2D) Molecular weight, Number of specific atoms (e.g., O, N), Number of ringsBasic molecular composition and constitution. researchgate.net
Geometric (3D) Molecular surface area, Molecular volumeThree-dimensional size and shape of the molecule. scispace.com

Derivatives and Structurally Modified Benzo C Phenanthren 2 Ol Analogs: Synthesis and Mechanistic Studies

Design and Synthesis of Benzo[c]phenanthren-2-ol Derivatives with Modified Functional Groups

The synthesis of benzo[c]phenanthrene (B127203) derivatives, including those related to this compound, employs a variety of modern organic chemistry techniques to introduce modified functional groups. These methods are designed to build the core polycyclic aromatic hydrocarbon (PAH) structure and then functionalize it for specific applications.

One prominent synthetic route involves a multi-step process beginning with a Heck coupling reaction . For instance, p-bromoacetophenone can be coupled with 2-vinylnaphthalene (B1218179) in the presence of a Hermann's catalyst and sodium acetate (B1210297) to produce an alkene intermediate. researchgate.net This intermediate is then subjected to oxidative photocyclization using a high-power mercury-vapor lamp with iodine as an oxidizing agent. This step constructs the tetracyclic benzo[c]phenanthrene skeleton, yielding an acetyl-substituted derivative (2-acetylbenzo[c]phenanthrene). researchgate.net This ketone derivative serves as a versatile building block; it can be further reacted with primary amines in the presence of a Lewis acid, followed by reduction with sodium borohydride (B1222165) (NaBH4), to generate a variety of polyaromatic secondary amines in good yields. researchgate.netrajpub.com

Another effective method for creating functionalized benzo[c]phenanthrene derivatives is the Palladium-catalyzed Suzuki coupling . This one-step procedure has been successfully used to synthesize three different polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene. researchgate.net This approach is valuable for creating carbon-carbon bonds and attaching various aryl groups to the core structure.

Furthermore, the synthesis of benzo[c]phenanthridine (B1199836) derivatives, which share a similar core structure, has been achieved through a one-pot procedure. This method involves creating 1-naphthylisocyanates from 1-naphthylamines and triphosgene, followed by the addition of 1-N-morpholino-1-cyclohexenes and subsequent cyclization. nih.gov The resulting tetrahydrobenzo[c]phenanthridinones can then undergo aromatization, chlorination, and substitution reactions to introduce functional groups, such as [(dimethylamino)alkyl]amino side chains. nih.gov These diverse synthetic strategies allow for the targeted design and creation of a wide range of benzo[c]phenanthrene derivatives with tailored electronic and structural properties.

Investigations into Structure-Reactivity Relationships in Synthetic Transformations

The reactivity of the benzo[c]phenanthrene skeleton is significantly influenced by the nature and position of its substituents. Studies on electrophilic substitution reactions, such as nitration and bromination, have revealed important structure-reactivity relationships. The regioselectivity of these transformations is powerfully controlled by the electronic effects of the functional groups present on the aromatic rings. nih.govfigshare.com

Research involving low-temperature protonation to generate novel carbocations has provided deep insights into these directive effects. It has been demonstrated that electron-donating substituents like methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups exert strong control over the site of protonation. nih.govfigshare.com Their directive influence is so pronounced that it overrides the effects of other groups, such as methyl substituents. This same regiocontrol is mirrored in nitration and bromination reactions, indicating that the stability of the intermediate carbocation (arenium ion) is a key determinant of the reaction outcome. nih.govfigshare.com

To further elucidate these relationships, charge delocalization pathways in the carbocation intermediates have been mapped using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like gauge-invariant atomic orbital density functional theory (GIAO-DFT). nih.govfigshare.com By analyzing changes in carbon-13 NMR chemical shifts (Δδ¹³C values) upon protonation, researchers can map the distribution of positive charge across the molecule. nih.govfigshare.com These experimental findings, supported by theoretical calculations of charge distribution, provide a robust model for predicting how different substituents will direct incoming electrophiles, thereby guiding synthetic strategies for creating specifically substituted benzo[c]phenanthrene derivatives. nih.govfigshare.com

Exploration of Optical Properties of Substituted Benzo[c]phenanthrene Derivatives

Substituted benzo[c]phenanthrene derivatives often exhibit interesting photophysical properties, making them candidates for applications in materials science and optoelectronics. Their optical behavior is directly tied to their extended π-conjugated systems, which can be modulated by the addition of different functional groups.

The optical properties of benzo[c]phenanthrene derivatives have been investigated using UV-visible absorption and photoluminescence spectroscopy. rajpub.comscilit.com A study on several π-conjugated benzo[c]phenanthrene compounds found that their absorption spectra are entirely in the UV region, with maximum absorption (λmax) occurring between 281-285 nm. researchgate.net Despite absorbing in the UV, these compounds show strong fluorescence in the blue portion of the visible spectrum, with emission wavelengths ranging from 410-422 nm. researchgate.net

Another investigation into a newly synthesized benzo[c]phenanthrene ketone also reported an emission in the visible region. rajpub.comscilit.com The photophysical properties can be influenced by the molecular environment. While many organic compounds emit fluorescence in solution, this property can be quenched in the solid state. researchgate.net However, studies on related biaryl compounds have shown that solid-state emission is possible, and the characteristics of this emission can be linked to the crystal packing and intermolecular interactions. researchgate.net For some benzo[c]phenanthrene derivatives, the introduction of side chains can impact molecular aggregation and crystallinity, which in turn influences their optical properties. nih.gov

Optical Properties of Selected Benzo[c]phenanthrene Derivatives
Derivative TypeAbsorption λmax (nm)Emission λmax (nm)Observed Emission ColorReference
π-conjugated systems281-285410-422Blue researchgate.net
Benzo[c]phenanthrene ketoneNot specifiedVisible RegionNot specified rajpub.comscilit.com

The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter for optoelectronic applications. edinst.com A large Stokes shift is often desirable as it minimizes reabsorption of emitted light, improving the efficiency of light-emitting devices.

For the benzo[c]phenanthrene derivatives that absorb between 281-285 nm and emit between 410-422 nm, a very large Stokes shift has been calculated, ranging from 1.32 to 1.39 eV (equivalent to 10,756-11,256 cm⁻¹). researchgate.net Such a significant shift is unusual for small molecules and indicates a substantial geometric relaxation or change in electronic character in the excited state compared to the ground state. researchgate.net This large energy separation between absorption and emission makes these compounds promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where efficient light emission with minimal self-absorption is crucial. researchgate.net

Stokes Shift Data for π-Conjugated Benzo[c]phenanthrene Derivatives
ParameterValueUnitReference
Absorption λmax Range281-285nm researchgate.net
Emission λmax Range410-422nm researchgate.net
Calculated Stokes Shift1.32-1.39eV researchgate.net
10756-11256cm⁻¹ researchgate.net

Studies on Helical Chirality in Benzo[c]phenanthrene Systems and its Derivatives

The benzo[c]phenanthrene core is non-planar due to steric hindrance between the hydrogen atoms in the "fjord region" of the molecule. unh.edu This distortion forces the molecule into a helical shape, making it inherently chiral. This type of chirality is known as helicity, and the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (P) for plus (right-handed helix) and (M) for minus (left-handed helix). unh.edu Benzo[c]phenanthrene itself is sometimes referred to as tetrahelicene. unh.edu The introduction of BN units into the aromatic framework can also produce derivatives with notable helical chirality. rsc.orgepa.gov

The synthesis of benzo[c]phenanthrene derivatives typically results in a racemic mixture, containing equal amounts of the (P) and (M) enantiomers. Separating these helical isomers is essential for studying their chiroptical properties and for applications where enantiomeric purity is required.

The resolution of these enantiomers is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (P) and (M) enantiomers, leading to their separation. This method has been successfully applied to related helical systems, such as functionalized researchgate.nethelicenes, to obtain enantiomers with high optical purity (94.3-100% enantiomeric excess). researchgate.net Once separated, the individual enantiomers exhibit unique chiroptical properties, including large optical rotatory dispersion and significant signals in electronic circular dichroism (ECD) spectroscopy, which confirms their distinct three-dimensional structures. researchgate.net While enantiospecific synthesis (creating only one of the two enantiomers) remains a significant challenge, the reliable separation of racemic mixtures by chiral HPLC is a well-established and crucial tool in the study of helical benzo[c]phenanthrene systems. nih.gov

Application of this compound in the Synthesis of Complex Organic Architectures

The rigid, polycyclic framework of this compound makes it a valuable precursor for the construction of more elaborate and sterically demanding organic molecules. Its utility as a foundational building block is particularly evident in the synthesis of helicenes and other complex chiral molecules, where the inherent structural features of the benzo[c]phenanthrene core are exploited to create unique three-dimensional architectures.

A significant application of this compound is in the synthesis of novel helical quinone derivatives. Research in this area has demonstrated that the phenolic hydroxyl group of this compound can be activated to undergo oxidative coupling reactions. This process typically involves the coupling of two molecules of 2-hydroxybenzo[c]phenanthrene to form a C-C bond between the two aromatic units.

Mechanistic Pathway to Helical Quinones

The synthesis of these complex structures from this compound generally proceeds through a multi-step sequence:

Oxidative Coupling: The initial and key step is the oxidative coupling of two molecules of this compound. This reaction, often facilitated by a suitable oxidizing agent, results in the formation of 1,1'-bibenzo[c]phenanthrene-2,2'-diol. The newly formed bond connects the two benzo[c]phenanthrene moieties at the position adjacent to the hydroxyl group.

Oxidation to Quinone: The resulting diol is then subjected to further oxidation. This step converts the two hydroxyl groups into carbonyl functionalities, yielding a unique 2,2'-diphenoquinone derivative. The steric hindrance between the two bulky benzo[c]phenanthrene systems forces the molecule to adopt a non-planar, helical conformation.

This synthetic strategy highlights the importance of this compound as a starting material for molecules with inherent chirality arising from their helical shape. The resulting helical quinones are of significant interest for their potential applications in materials science and asymmetric catalysis.

The table below summarizes the key compounds involved in the synthesis of helical quinones from this compound.

Compound NameRole in Synthesis
This compoundStarting Material/Precursor
1,1'-Bibenzo[c]phenanthrene-2,2'-diolIntermediate
2,2'-Diphenoquinone derivativeFinal Product (Helical Quinone)

Future Research Directions and Methodological Advancements in Benzo C Phenanthren 2 Ol Research

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Transformations

A significant leap forward in understanding the environmental fate and biochemical processing of Benzo[c]phenanthren-2-ol will come from the ability to monitor its transformations in real-time. Traditional methods, which often rely on sample collection followed by chromatographic analysis, provide static snapshots. The future lies in dynamic, in-situ measurements.

Advanced hyphenated chromatography techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the high sensitivity and selectivity needed to identify and quantify fleeting intermediates and final products of this compound degradation in complex matrices. rajpub.comnbinno.com The development of portable mass spectrometers could facilitate on-site analysis, minimizing sample degradation and providing immediate data for environmental assessments.

Furthermore, spectroscopic methods hold immense promise for real-time applications. Laser-induced fluorescence (LIF) is a highly sensitive technique that can detect vapor-phase PAHs and could be adapted for in-situ monitoring of atmospheric degradation processes involving this compound. researchgate.net For aqueous systems, the development of immunosensing techniques and antibody-based biosensors offers a pathway to rapid, field-deployable tools for the quantitative assessment of this compound and its metabolites. rsc.orgwikipedia.org These biosensors can provide data within minutes, a crucial advantage for monitoring dynamic systems like industrial effluent streams or bioremediation sites. rsc.org

TechniquePotential Application for this compoundKey Advantage
GC-MS/MS & LC-MS/MS Detailed profiling of metabolic and degradation products in biological and environmental samples.High sensitivity and structural confirmation of metabolites. rajpub.com
Laser-Induced Fluorescence (LIF) In-situ, real-time monitoring of atmospheric photo-oxidation reactions.High sensitivity for gas-phase molecules. researchgate.net
Antibody-Based Biosensors Rapid, on-site screening of water sources for contamination.Field-deployable with near real-time data generation. rsc.org
Resonance Raman Spectroscopy In-situ characterization of transformation products on catalyst surfaces or within cells.Selective enhancement of vibrational signals from the target molecule. rsc.org

Development of Novel Catalytic Systems for Selective Synthesis and Derivatization

The precise synthesis of this compound and its subsequent derivatization are paramount for creating analytical standards, probing biological activity, and developing new materials. Future research should focus on catalytic systems that offer high regioselectivity and efficiency, moving beyond classical multi-step syntheses.

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of aromatic cores. nih.govnih.gov Developing palladium, rhodium, or ruthenium-based catalysts capable of selectively hydroxylating the C-2 position of the Benzo[c]phenanthrene (B127203) backbone would represent a significant advancement. This would involve the design of specialized ligands that can direct the catalyst to the desired position, overcoming the challenge of differentiating between multiple C-H bonds on the polycyclic frame. nih.gov

Moreover, biocatalysis presents a green and highly selective alternative. Enzymes such as dioxygenases and peroxidases, found in microorganisms, are known to hydroxylate PAHs. scholaris.canih.govacs.org Future work could involve:

Metagenomic Screening: Searching the genetic material of microbial communities from contaminated sites to discover novel enzymes with high specificity for Benzo[c]phenanthrene. researchgate.net

Enzyme Engineering: Using directed evolution to modify the active sites of known PAH-degrading enzymes to enhance their activity and selectivity toward producing this compound.

Once synthesized, the hydroxyl group of this compound serves as a versatile handle for further derivatization. Novel catalytic coupling reactions can be developed to attach a wide array of functional groups, enabling the systematic exploration of structure-activity relationships and the creation of tailored materials.

Refinement of Computational Models for Enhanced Predictive Accuracy of Chemical and Biochemical Phenomena

Computational chemistry is poised to become an indispensable tool for predicting the behavior of this compound, thereby reducing reliance on time-consuming and expensive experimental work. The refinement of existing models is crucial for enhancing their predictive power.

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the toxicity of PAHs. rsc.org Future QSAR models for this compound must incorporate more sophisticated molecular descriptors that account for its non-planar, helical structure and the electronic influence of the hydroxyl group. The integration of machine learning algorithms, such as support vector machines and neural networks, can capture complex, non-linear relationships between structure and activity, leading to more accurate predictions of carcinogenicity and other toxicological endpoints. rajpub.comacs.org

Multi-scale modeling approaches will be essential for a comprehensive understanding. This involves using high-accuracy quantum mechanics (QM) methods to study specific events, and embedding these calculations within a larger, classical molecular mechanics (MM) framework.

QM/MM Simulations: These hybrid methods can be used to model the enzymatic metabolism of Benzo[c]phenanthrene in the active site of a cytochrome P450 enzyme or the formation of a DNA adduct from one of its reactive metabolites. researchgate.netresearchgate.net This provides detailed mechanistic insights at the atomic level.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from QM/MM simulations and in vitro experiments can be integrated into PBPK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism. nih.govncn.gov.pl This allows for the prediction of internal dosimetry and potential toxic effects under different exposure scenarios.

Finally, the accuracy of all computational predictions relies on the underlying theoretical methods. Continued benchmarking and refinement of Density Functional Theory (DFT) functionals are necessary to ensure the accurate calculation of molecular properties like reaction energies and electronic structures for PAHs. rsc.org

Modeling ApproachFuture Refinement/Application for this compoundPredicted Outcome
Machine Learning-Enhanced QSAR Incorporating 3D structural descriptors and training on larger, curated datasets of hydroxylated PAHs.More accurate prediction of toxicity and carcinogenicity. acs.org
QM/MM Simulations Modeling the interaction of this compound metabolites with DNA and metabolic enzymes.Mechanistic understanding of genotoxicity and metabolic pathways. researchgate.net
PBPK Modeling Integrating in vitro metabolic data to build a whole-body model of the compound's fate.Prediction of internal exposure levels and target organ toxicity. ncn.gov.pl

Cross-Disciplinary Approaches for Comprehensive Understanding of this compound in Environmental and Biological Systems

A holistic understanding of this compound can only be achieved by breaking down silos between scientific disciplines. Future research must actively foster collaboration between environmental chemists, toxicologists, biochemists, and computational scientists. Such an integrated approach would trace the entire life cycle of the molecule.

From Source to Cell: Environmental chemists can track the formation and environmental fate of this compound, studying its transport through air, water, and soil and its persistence in various matrices. wikipedia.orgnih.gov

Metabolic Fate and Bioactivation: Biochemists and toxicologists can then investigate its uptake by organisms, identifying the specific metabolic pathways involved. rsc.orgrsc.org This includes characterizing the enzymes responsible for its further transformation into potentially more reactive species like diol epoxides.

Systems-Level Biological Response: This is where a systems biology approach becomes critical. Instead of focusing on a single endpoint, 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) can be used to capture the global response of a cell or organism to exposure. nih.govacs.org This can reveal perturbations in entire signaling pathways and networks, providing a much richer picture of the compound's mechanism of toxicity than traditional assays.

Integrated Risk Assessment: Finally, the data from all these disciplines can be fed into comprehensive risk assessment models. By combining environmental concentration data with PBPK models and systems toxicology data, it becomes possible to create a more accurate and predictive framework for assessing the health risks posed by this compound to both ecosystems and human populations. nih.gov

This integrated pipeline—from environmental monitoring to systems-level biological analysis—represents the future of chemical toxicology and environmental science, providing a comprehensive framework for understanding the impact of compounds like this compound.

Exploration of this compound in Materials Science and Optoelectronics

Beyond its environmental and toxicological relevance, the unique electronic structure of the Benzo[c]phenanthrene core makes it an attractive scaffold for novel functional materials. Polycyclic aromatic hydrocarbons are a well-established class of organic semiconductors. rsc.org Future research should explore the potential of this compound as a building block for optoelectronic devices.

The introduction of a hydroxyl group onto the PAH framework can significantly modulate its electronic properties, including its HOMO/LUMO energy levels and charge transport characteristics. This functional group can also influence intermolecular packing in the solid state through hydrogen bonding, which has profound effects on the performance of organic electronic devices.

Future avenues of exploration include:

Organic Light-Emitting Diodes (OLEDs): Benzo[c]phenanthrene derivatives have been identified as promising candidates for optoelectronic applications due to their strong fluorescence. benthamdirect.com The hydroxyl group on this compound can be used to tune the emission color and improve the quantum efficiency of OLEDs. It also serves as a synthetic anchor point to attach other moieties, creating advanced donor-acceptor emitters for next-generation displays. acs.org

Organic Field-Effect Transistors (OFETs): Phenanthrene-based materials have been shown to be highly stable semiconductors. nih.gov The impact of the hydroxyl group on the charge carrier mobility of this compound should be systematically investigated. By controlling molecular packing and energy levels, it may be possible to develop high-performance p-type or n-type semiconductors for printed and flexible electronics.

Chemical Sensors: The fluorescence of this compound could be sensitive to its local chemical environment. This opens the possibility of developing fluorescent chemosensors where the binding of an analyte to the phenol (B47542) group modulates the emission intensity or wavelength, allowing for sensitive detection.

The synthesis and characterization of a library of derivatives based on the this compound scaffold will be a crucial first step in unlocking its potential for these advanced applications. rajpub.com

Q & A

Basic Research Question

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.